molecular formula C14H8ClF3O2 B6210630 1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 2742652-82-8

1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B6210630
CAS RN: 2742652-82-8
M. Wt: 300.7
InChI Key:
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Description

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione, also known as 6-chloro-3-trifluoromethylnaphthalene-1,4-dione, is a halogenated naphthalene dione compound. It is a colorless crystalline solid with a melting point of 115-116°C, and a boiling point of 167-168°C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry.

Scientific Research Applications

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has been widely used in scientific research, particularly in the fields of medicinal chemistry and synthetic organic chemistry. It has been used as a starting material for the synthesis of various pharmaceuticals such as anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and indoles.

Mechanism of Action

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is an electrophilic compound, which means that it can react with nucleophiles such as amines, alcohols, and thiols. The reaction occurs via a nucleophilic substitution mechanism, in which the chlorine atom is replaced with a nucleophile.
Biochemical and Physiological Effects
1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has been shown to have anti-inflammatory, anti-cancer, and anticonvulsant properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione is a useful reagent for laboratory synthesis due to its low cost and high reactivity. It is also relatively easy to handle and store, as it is a solid at room temperature. However, it is flammable and should be handled with care.

Future Directions

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione has potential applications in the development of new pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It could also be used in the synthesis of heterocyclic compounds, such as quinolines and indoles. Furthermore, it could be used in the synthesis of other halogenated naphthalene dione compounds, which could have potential applications in organic synthesis.

Synthesis Methods

1-(6-Chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione can be synthesized from the reaction of 6-chloronaphthalene-1-carbaldehyde and trifluoromethyl butan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere at a temperature of 120-130°C for 10-12 hours. The reaction yields the desired product in a yield of 80-90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione involves the condensation of 6-chloronaphthalene-1-carbaldehyde with 1,1,1-trifluoroacetone in the presence of a base, followed by the addition of a butane-1,3-dione derivative.", "Starting Materials": [ "6-chloronaphthalene-1-carbaldehyde", "1,1,1-trifluoroacetone", "butane-1,3-dione derivative", "base" ], "Reaction": [ "Step 1: Condensation of 6-chloronaphthalene-1-carbaldehyde with 1,1,1-trifluoroacetone in the presence of a base to form intermediate A.", "Step 2: Addition of butane-1,3-dione derivative to intermediate A to form the final product, 1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione." ] }

CAS RN

2742652-82-8

Product Name

1-(6-chloronaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.7

Purity

95

Origin of Product

United States

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